molecular formula C14H14BrN3 B14216931 5-Bromo-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine CAS No. 823796-12-9

5-Bromo-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B14216931
CAS No.: 823796-12-9
M. Wt: 304.18 g/mol
InChI Key: YJKVESSDUDNLNR-UHFFFAOYSA-N
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Description

5-Bromo-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom, a phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Phenylation: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a phenylboronic acid and a palladium catalyst.

    Pyrrolidinylation: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with pyrrolidine under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenol derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: De-brominated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic the structure of nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors, thereby inhibiting their activity. The bromine and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(pyrrolidin-1-yl)pyrimidine: Lacks the phenyl group, which may affect its binding affinity and specificity.

    2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine: Lacks the bromine atom, which may influence its reactivity and biological activity.

    5-Bromo-2-phenylpyrimidine: Lacks the pyrrolidine ring, which may reduce its three-dimensional coverage and binding interactions.

Uniqueness

5-Bromo-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine is unique due to the combination of the bromine atom, phenyl group, and pyrrolidine ring, which together enhance its binding affinity, specificity, and reactivity. This makes it a valuable compound in medicinal chemistry and organic synthesis.

Properties

CAS No.

823796-12-9

Molecular Formula

C14H14BrN3

Molecular Weight

304.18 g/mol

IUPAC Name

5-bromo-2-phenyl-4-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C14H14BrN3/c15-12-10-16-13(11-6-2-1-3-7-11)17-14(12)18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9H2

InChI Key

YJKVESSDUDNLNR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2Br)C3=CC=CC=C3

Origin of Product

United States

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